molecular formula C19H17FN2O3 B2942159 3-butyramido-N-(2-fluorophenyl)benzofuran-2-carboxamide CAS No. 887875-02-7

3-butyramido-N-(2-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2942159
CAS No.: 887875-02-7
M. Wt: 340.354
InChI Key: AHQGMJZDDKWRFX-UHFFFAOYSA-N
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Description

“3-butyramido-N-(2-fluorophenyl)benzofuran-2-carboxamide” is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized by a variety of methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Chemical Reactions Analysis

Benzofuran compounds have been shown to exhibit good antifungal activity against four plant pathogenic fungi . For example, compound 10g showed good antifungal activity at 200 mg L-1 and is hoped to be a potential lead compound .

Scientific Research Applications

Synthesis and Antitumor Activity

A study highlighted the synthesis and biological evaluation of novel benzofuran-2-yl pyrazole pyrimidine derivatives, including compounds structurally related to 3-butyramido-N-(2-fluorophenyl)benzofuran-2-carboxamide. These derivatives were synthesized through various cyclocondensation reactions and evaluated for their antitumor activity. Notably, some derivatives demonstrated promising cytotoxic activity against human liver carcinoma cell lines (HEPG2), showcasing the potential of benzofuran-2-carboxamide derivatives in cancer therapy (El-Zahar et al., 2011).

Antimicrobial Applications

A series of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives were synthesized and evaluated for their antimicrobial activity. These compounds, related to this compound, were tested against various pathogenic microorganisms, including gram-negative and gram-positive bacterial strains. The results indicated significant antibacterial activity, suggesting the utility of benzofuran-2-carboxamide derivatives in developing new antimicrobial agents (Idrees et al., 2019).

Chemical Synthesis and Reactivity

Research on hybrid compounds containing a tricyclic diterpenoid and fluorine-substituted heterocycles utilized 2,3-butadienes as building blocks for synthesizing various heterocyclic compounds. In this context, compounds analogous to this compound were synthesized, highlighting the versatility and reactivity of benzofuran derivatives in chemical synthesis. This study provides insights into the synthesis of hybrid compounds with potential applications in medicinal chemistry and material science (Gromova et al., 2020).

Fluorescent Trypanocidal Diamidines

The determination of fluorescent trypanocidal diamidines in biological samples utilized compounds structurally related to this compound. This study showcases the application of quantitative thin-layer chromatography for analyzing diamidines, contributing to pharmacokinetic studies and the development of trypanocidal therapies (Gluth et al., 1986).

Future Directions

Given the strong biological activities of benzofuran compounds, there is ongoing demand for new agents in this class . Future research may focus on the development of novel benzofuran compounds with enhanced potency and selectivity for various biological targets .

Properties

IUPAC Name

3-(butanoylamino)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-2-7-16(23)22-17-12-8-3-6-11-15(12)25-18(17)19(24)21-14-10-5-4-9-13(14)20/h3-6,8-11H,2,7H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQGMJZDDKWRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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